Ethyl 6-ethoxynicotinate Ethyl 6-ethoxynicotinate
Brand Name: Vulcanchem
CAS No.: 24903-80-8
VCID: VC11697854
InChI: InChI=1S/C10H13NO3/c1-3-13-9-6-5-8(7-11-9)10(12)14-4-2/h5-7H,3-4H2,1-2H3
SMILES: CCOC1=NC=C(C=C1)C(=O)OCC
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol

Ethyl 6-ethoxynicotinate

CAS No.: 24903-80-8

Cat. No.: VC11697854

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-ethoxynicotinate - 24903-80-8

Specification

CAS No. 24903-80-8
Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name ethyl 6-ethoxypyridine-3-carboxylate
Standard InChI InChI=1S/C10H13NO3/c1-3-13-9-6-5-8(7-11-9)10(12)14-4-2/h5-7H,3-4H2,1-2H3
Standard InChI Key FBQJIRFPCZOBRI-UHFFFAOYSA-N
SMILES CCOC1=NC=C(C=C1)C(=O)OCC
Canonical SMILES CCOC1=NC=C(C=C1)C(=O)OCC

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Nomenclature

Ethyl 6-ethoxynicotinate (IUPAC name: ethyl 6-ethoxypyridine-3-carboxylate) has the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol. Its structure comprises a pyridine ring substituted with an ethoxy group (-OCH₂CH₃) at the 6-position and an ethyl ester (-COOCH₂CH₃) at the 3-position (Figure 1). The ethoxy group introduces steric and electronic effects that influence the compound’s reactivity, solubility, and interaction with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₃NO₃
Molecular Weight195.22 g/mol
Boiling PointEstimated 280–300°C (dec.)
SolubilitySoluble in organic solvents
LogP (Partition Coeff.)~1.8 (predicted)

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis protocols for ethyl 6-ethoxynicotinate are documented in the provided sources, its preparation can be inferred from analogous nicotinate ester syntheses. For example, the oxidation of substituted pyridines followed by esterification is a common strategy. A patented method for producing 6-methylnicotinic acid ester involves oxidizing 2-methyl-5-ethylpyridine with nitric acid under controlled conditions, yielding a 65–70% product after distillation . Adapting this approach, ethyl 6-ethoxynicotinate could theoretically be synthesized via:

  • Nitration and Reduction: Introducing an ethoxy group via nucleophilic aromatic substitution on 6-chloronicotinic acid, followed by esterification with ethanol.

  • Direct Esterification: Reacting 6-ethoxynicotinic acid with ethanol in the presence of a sulfuric acid catalyst under reflux .

Key Reaction Conditions:

  • Catalyst: Concentrated sulfuric acid (2–4 moles per substrate) .

  • Temperature: 140–225°C for oxidation steps .

  • Purification: Recrystallization or fractional distillation.

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include C=O stretch (∼1700 cm⁻¹), aromatic C=C (∼1600 cm⁻¹), and C-O-C (∼1250 cm⁻¹).

  • NMR:

    • ¹H NMR: Ethyl ester protons (δ 1.3–1.4 ppm, triplet; δ 4.3–4.4 ppm, quartet), ethoxy group (δ 3.5–3.7 ppm, quartet; δ 1.2–1.3 ppm, triplet), and pyridine protons (δ 8.5–9.0 ppm).

    • ¹³C NMR: Carbonyl carbon (δ 165–170 ppm), pyridine carbons (δ 120–150 ppm).

Comparative Analysis with Analogous Compounds

Table 2: Comparison of Nicotinate Derivatives

CompoundSubstituentLogPPrimary Use
Ethyl 6-ethoxynicotinate6-OCH₂CH₃~1.8Research chemical
Methyl nicotinate3-COOCH₃0.9Topical analgesic
6-Methylnicotinic acid6-CH₃1.2Agrochemical intermediate
6-Methyl nicotinePyridine methyl1.5Synthetic nicotine analog

Future Research Directions

  • Synthetic Optimization: Developing greener catalysts (e.g., enzymatic esterification) to improve yield.

  • Biological Screening: Evaluating anti-inflammatory or antimicrobial activity in vitro.

  • Regulatory Studies: Assessing pharmacokinetics and chronic toxicity for pharmaceutical applications.

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